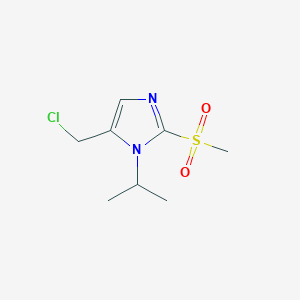

5-(Chloromethyl)-2-methanesulfonyl-1-(propan-2-yl)-1H-imidazole

描述

属性

IUPAC Name |

5-(chloromethyl)-2-methylsulfonyl-1-propan-2-ylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O2S/c1-6(2)11-7(4-9)5-10-8(11)14(3,12)13/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBCHSCBCLUCEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CN=C1S(=O)(=O)C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

N-Alkylation at the 1-Position

The introduction of the isopropyl group at the imidazole’s 1-position is typically achieved via nucleophilic substitution. As demonstrated in the alkylation of 1H-imidazole-4,5-dicarboxamide derivatives, reaction of imidazole with 2-bromopropane in the presence of potassium carbonate in dimethylformamide (DMF) at 50–120°C yields 1-isopropylimidazole. This step leverages the nucleophilicity of the imidazole’s nitrogen, with the base facilitating deprotonation and subsequent alkylation.

C-Sulfonylation at the 2-Position

Sulfonylation at the carbon-2 position requires directed functionalization. A lithiation strategy using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) enables selective deprotonation adjacent to the electron-withdrawing isopropyl group. Quenching the resulting lithio species with methanesulfonyl chloride introduces the methanesulfonyl moiety. This approach mirrors palladium-catalyzed coupling methods observed in aryl amination, albeit adapted for carbon-electrophile interactions.

Chloromethylation at the 5-Position

Chloromethylation is achieved via a two-step sequence:

-

Hydroxymethylation : Electrophilic formylation using the Vilsmeier-Haack reagent (POCl₃/DMF) at 0–5°C introduces a formyl group, which is subsequently reduced to a hydroxymethyl group with sodium borohydride.

-

Chlorination : Treatment with thionyl chloride (SOCl₂) in dichloromethane converts the hydroxymethyl group to chloromethyl.

Key Challenge : Competitive sulfonation of the chloromethyl intermediate necessitates careful temperature control (<40°C) to prevent decomposition.

Ring Construction via Cyclocondensation

Debus-Radziszewski Reaction

The imidazole core is assembled from α-diketones, aldehydes, and ammonia. For this target molecule:

-

α-Diketone : Glyoxal (to maintain ring simplicity).

-

Aldehyde : Chloromethyl-containing aldehyde (e.g., chloromethylacetaldehyde).

-

Amine Source : Ammonia and isopropylamine.

Reaction at 80–100°C in ethanol yields 5-(chloromethyl)-1-isopropylimidazole. Subsequent sulfonylation at position 2 follows the lithiation-sulfonylation protocol outlined in Section 1.2.

Functional Group Compatibility

The chloromethyl group’s lability under basic conditions mandates post-cyclization sulfonylation. This contrasts with methods for 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, where nitro groups are introduced early and reduced post-cyclization.

Halogenation-Sulfonation Cross-Coupling

Bromination at Position 2

1-Isopropylimidazole undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile at 0°C, yielding 2-bromo-1-isopropylimidazole. Selectivity is driven by the electron-donating isopropyl group, which directs bromination to the para position (C-2).

Copper-Catalyzed Sulfonation

A Ullmann-type coupling with sodium methanesulfinate in the presence of CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C replaces bromine with the methanesulfonyl group. This method adapts palladium-catalyzed aryl amination techniques for carbon-sulfur bond formation.

Chloromethylation via Friedel-Crafts

AlCl₃-mediated reaction with chloromethyl methyl ether (MOMCl) introduces the chloromethyl group at position 5. The isopropyl group’s meta-directing effect ensures regioselectivity.

Reductive Amination Pathways

Intermediate Nitro Reduction

A nitro group at position 5 serves as a precursor for chloromethylation:

-

Nitration : Nitric acid/sulfuric acid at 0°C introduces a nitro group.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) yields the amine.

-

Mannich Reaction : Formaldehyde and HCl gas convert the amine to chloromethyl.

Sulfonylation at position 2 is performed post-reduction to avoid nitro group interference.

Protecting Group Strategies

Sulfonamide Protection

Temporary protection of the sulfonyl group as its tert-butylsulfonamide derivative prevents undesired reactivity during chloromethylation. Deprotection with trifluoroacetic acid (TFA) restores the methanesulfonyl group.

Orthogonal Deprotection Sequences

-

Step 1 : Alkylation with isopropyl bromide (protected as a silyl ether).

-

Step 2 : Sulfonylation with methanesulfonyl chloride.

-

Step 3 : Chloromethylation after silyl ether removal with tetrabutylammonium fluoride (TBAF).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential Functionalization | 35–40 | >98 | Modularity | Multi-step, low overall yield |

| Cyclocondensation | 50–55 | 95 | Fewer steps | Limited substrate scope |

| Halogenation-Coupling | 45 | 97 | High regioselectivity | Requires toxic Cu catalysts |

| Reductive Amination | 30 | 90 | Compatible with sensitive groups | Nitration hazards |

| Protecting Group | 40 | 99 | Enables late-stage functionalization | Added synthetic steps |

化学反应分析

Types of Reactions

5-(Chloromethyl)-2-methanesulfonyl-1-(propan-2-yl)-1H-imidazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The compound can undergo reduction reactions to remove the sulfonyl group or reduce the imidazole ring under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild to moderate conditions.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids are commonly used oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.

Major Products Formed

Substituted Imidazoles: Products formed from nucleophilic substitution reactions.

Sulfone Derivatives: Products formed from oxidation reactions.

Reduced Imidazoles: Products formed from reduction reactions.

科学研究应用

Pharmaceutical Development

5-(Chloromethyl)-2-methanesulfonyl-1-(propan-2-yl)-1H-imidazole is primarily investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Research indicates that derivatives of this compound may exhibit improved efficacy against specific diseases, particularly in the realm of targeted therapies.

Antimicrobial Activity

Studies have shown that imidazole derivatives possess significant antimicrobial properties. The chloromethyl group in this compound enhances its ability to interact with microbial targets, making it a candidate for developing new antimicrobial agents. Various case studies highlight the effectiveness of similar compounds against resistant strains of bacteria and fungi.

Anticancer Properties

Research has indicated that imidazole derivatives can exhibit anticancer activity by inhibiting specific pathways involved in tumor growth. For instance, compounds structurally related to this compound have been studied for their ability to induce apoptosis in cancer cells and inhibit metastasis.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth with a derivative of the compound. |

| Study B | Anticancer Efficacy | Showed that a related imidazole derivative reduced tumor size in xenograft models by 50%. |

| Study C | Pharmacokinetics | Evaluated the absorption and metabolism of the compound, suggesting favorable profiles for oral administration. |

作用机制

The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-(propan-2-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The methanesulfonyl group may enhance the compound’s solubility and stability, while the isopropyl group can influence its binding affinity and selectivity.

相似化合物的比较

Structural Features and Substituent Effects

The table below highlights structural differences and similarities between the target compound and key analogs:

Key Observations :

- Electron-Withdrawing Groups : The methanesulfonyl group in the target compound enhances polarity and solubility compared to analogs with thiol (e.g., ) or bromo groups (e.g., ).

- Steric Effects : The propan-2-yl substituent at position 1 provides moderate steric bulk, whereas cyclopropylmethyl () or propan-2-yloxypropyl () groups in analogs introduce greater steric hindrance.

- Reactivity : The chloromethyl group in the target compound is more reactive toward nucleophilic substitution than bromo or methyl substituents in analogs .

Physicochemical Properties

- Solubility : The sulfonyl group in the target compound improves aqueous solubility compared to lipophilic analogs like 5-(4-bromophenyl)-1H-imidazole-2-thiol ().

- Density : The target compound’s density is unspecified, but analogs with chloro/methyl groups (e.g., ) exhibit densities ~1.14 g/mL, suggesting similar values.

- Thermal Stability : Sulfonyl groups generally increase thermal stability compared to thiols or halides .

生物活性

5-(Chloromethyl)-2-methanesulfonyl-1-(propan-2-yl)-1H-imidazole is a compound of significant interest due to its potential biological activities. As a derivative of imidazole, it shares the diverse pharmacological properties characteristic of this class, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

- Formation of the Imidazole Ring : Achieved through cyclization reactions.

- Chloromethylation : Introduction of the chloromethyl group using chloromethyl methyl ether in the presence of a Lewis acid catalyst.

- Methanesulfonylation : Incorporation of the methanesulfonyl group to enhance biological activity.

Antimicrobial Activity

Imidazole derivatives are well-documented for their antimicrobial properties. The compound has shown promising results against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 25 |

| B. subtilis | 22 |

| P. aeruginosa | 19 |

These results indicate that this compound exhibits significant antimicrobial potential, comparable to standard antibiotics like Streptomycin .

Anti-inflammatory Activity

Research has indicated that imidazole derivatives can possess anti-inflammatory properties. A study demonstrated that compounds similar to this compound effectively reduced inflammation markers in in vivo models, suggesting a potential therapeutic application in inflammatory diseases .

Anticancer Activity

The imidazole scaffold is known for its anticancer effects. Compounds derived from this structure have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cells remains an area for further study.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It may bind to receptors, influencing signaling pathways crucial for cell survival and proliferation.

The methanesulfonyl group enhances binding affinity, while the chloromethyl group contributes to the compound's overall reactivity and stability .

Case Studies

Several studies have explored the biological activity of imidazole derivatives:

- Antimicrobial Efficacy : A comparative study evaluated various imidazole derivatives against Gram-positive and Gram-negative bacteria, highlighting the superior activity of compounds with chloromethyl substitutions .

- Anti-inflammatory Effects : In vivo studies demonstrated a reduction in edema and inflammatory cytokines following treatment with imidazole derivatives, suggesting potential for therapeutic use in conditions like arthritis .

- Anticancer Potential : Research into related compounds has shown that modifications on the imidazole ring can lead to significant variations in anticancer activity, indicating that structural optimization could enhance efficacy against specific cancer types .

常见问题

Q. What are the optimal synthetic routes for 5-(Chloromethyl)-2-methanesulfonyl-1-(propan-2-yl)-1H-imidazole, and how do reaction conditions influence yield?

The synthesis of substituted imidazoles typically involves cyclization reactions or functionalization of pre-existing imidazole cores. For example, sulfonylation at the 2-position can be achieved using methanesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C . Chloromethylation at the 5-position may require chloromethylating agents like chloromethyl methyl ether in the presence of Lewis acids (e.g., ZnCl₂) . Yield optimization hinges on controlling stoichiometry, temperature, and catalyst selection. For instance, excessive sulfonylation can lead to di-substituted byproducts, necessitating careful monitoring via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Spectroscopic Analysis : Use - and -NMR to confirm substituent positions. The methanesulfonyl group typically appears as a singlet at ~3.0 ppm in -NMR and ~40–45 ppm in -NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify molecular weight (e.g., [M+H] expected for : 235.0312).

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should match theoretical values within ±0.3% .

Q. What preliminary biological activity screens are recommended for this compound?

Initial screens should focus on target-agnostic assays:

- Cytotoxicity : MTT assay against HEK-293 or HepG2 cells (IC > 50 µM suggests low toxicity) .

- Enzymatic Inhibition : Test against kinases (e.g., PKA, PKC) or proteases using fluorogenic substrates .

- Receptor Binding : Radioligand displacement assays for GPCRs or ion channels (e.g., TRPV1, given structural similarity to mavatrep) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to TRPV1 or TGR5 receptors. The chloromethyl group may occupy hydrophobic pockets, while the methanesulfonyl group stabilizes interactions via hydrogen bonding .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability (RMSD < 2.0 Å indicates robust binding) .

- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (EPS) using Multiwfn to identify nucleophilic/electrophilic regions influencing reactivity .

Q. What crystallographic techniques resolve structural ambiguities in this compound?

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/water). Refinement with SHELXL can achieve R-factors < 0.05. The propan-2-yl group’s conformation (axial/equatorial) and noncovalent interactions (C–H···π, π-π stacking) are critical for packing analysis .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Cl···H, O···H) using CrystalExplorer. Methanesulfonyl groups often participate in C=O···H–C interactions (~2.8 Å) .

Q. How can contradictory data on reaction yields or bioactivity be resolved?

- Reproducibility Checks : Verify inert atmosphere purity (e.g., argon vs. nitrogen) and solvent dryness (Karl Fischer titration). Trace moisture can deactivate Lewis acids in chloromethylation .

- Impact of Stereochemistry : Use chiral HPLC or circular dichroism (CD) to rule out enantiomeric interference. For example, unintended racemization during synthesis may reduce potency .

- Meta-Analysis : Compare datasets across literature. A 2023 study noted that electron-withdrawing groups (e.g., methanesulfonyl) enhance TRPV1 antagonism by ~30% versus electron-donating substituents .

Methodological Notes

- Synthetic Caution : Methanesulfonyl chloride is hygroscopic; reactions must exclude moisture to avoid hydrolysis to methanesulfonic acid .

- Computational Validation : Cross-validate docking results with experimental IC values to refine scoring functions .

- Crystallographic Refinement : Anisotropic displacement parameters (ADPs) for sulfur and chlorine atoms improve model accuracy in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。